3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, substituted with a trifluoromethylphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for large-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted azetidines with different functional groups.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethylphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol
- 3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol
- 3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride
Uniqueness
This compound is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]azetidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(4-8)9(15)5-14-6-9/h1-4,14-15H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCGMGPRSSMEDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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